Silanediol salicylate
Description
Structure
3D Structure
Properties
CAS No. |
187939-06-6 |
|---|---|
Molecular Formula |
C9H12O4Si |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
[hydroxy(dimethyl)silyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C9H12O4Si/c1-14(2,12)13-9(11)7-5-3-4-6-8(7)10/h3-6,10,12H,1-2H3 |
InChI Key |
UYZLQWUFBLEIAJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(O)OC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Silanediol Salicylate and Its Analogs
Foundational Synthetic Approaches for Silicon-Oxygen Bond Formation
The cornerstone of synthesizing silanediol (B1258837) salicylate (B1505791) lies in the formation of silicon-oxygen (Si-O) bonds. The most fundamental and widely employed method for creating the silanediol functional group is the hydrolysis of silicon halides, particularly dichlorosilanes. For instance, the hydrolysis of dichlorodimethylsilane (B41323) yields dimethylsilanediol (B41321), a key precursor. This reaction proceeds by the nucleophilic attack of water on the silicon atom, leading to the displacement of chloride ions and the formation of Si-OH bonds. The reaction is typically carried out in a biphasic system or in the presence of a hydrogen chloride scavenger to drive the reaction to completion.
Another foundational approach is the sol-gel process, which involves the hydrolysis and condensation of alkoxysilanes, such as tetraethoxysilane (TEOS) or organoalkoxysilanes. In this process, the hydrolysis of the alkoxy groups leads to the formation of silanol (B1196071) (Si-OH) groups. These silanols can then undergo condensation reactions with other silanols or alkoxysilanes to form siloxane (Si-O-Si) bridges, ultimately leading to a three-dimensional network. By carefully controlling the reaction conditions, such as pH, water-to-alkoxysilane ratio, and catalyst, the formation of discrete silanediol molecules can be favored over extensive polymerization. The sol-gel method offers a versatile route to silanediols under mild conditions. sigmaaldrich.com
The key reaction in the synthesis of silanediol salicylate itself is the esterification of salicylic (B10762653) acid or its derivatives with a suitable silanediol precursor. tiiips.com This reaction typically requires anhydrous conditions to prevent the self-condensation of the silanediol and the hydrolysis of the desired ester product. Catalysts, such as acids or bases, may be employed to facilitate the esterification process. The choice of solvent is also crucial and is often a non-polar organic solvent to minimize side reactions.
Table 1: Foundational Synthetic Approaches for Silicon-Oxygen Bond Formation
| Method | Precursor | Reagents | Key Transformation | Ref. |
| Hydrolysis of Dichlorosilanes | Dichlorodimethylsilane | Water | Si-Cl to Si-OH | doubtnut.comwikipedia.org |
| Sol-Gel Process | Tetraethoxysilane (TEOS) | Water, Catalyst (acid or base) | Si-OR to Si-OH | sigmaaldrich.comsol-gel.net |
| Esterification | Salicylic Acid, Silanediol | Dehydrating agent, Catalyst | COOH + Si-OH to COO-Si | tiiips.com |
Novel Strategies in Organosilicon Salicylate Synthesis
Recent advancements in synthetic organic chemistry have provided novel strategies for the synthesis of organosilicon compounds, which can be adapted for the preparation of this compound and its analogs. These methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions.
Microwave-Assisted Organic Reactions in Silanediol Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improvements in yields. organic-chemistry.organton-paar.comijnrd.org This technology can be effectively applied to the synthesis of silanediols. The hydrolysis of alkoxysilanes, a key step in the sol-gel process, can be significantly accelerated under microwave irradiation. The efficient and rapid heating provided by microwaves promotes the hydrolysis and condensation reactions, allowing for the synthesis of organosilanols in a fraction of the time required by conventional heating methods. anton-paar.com While specific reports on the microwave-assisted synthesis of this compound are limited, the principles of microwave heating suggest its applicability in accelerating the esterification reaction between salicylic acid and a silanediol. The use of polar solvents that efficiently absorb microwave radiation can lead to rapid localized heating, potentially overcoming the activation energy barrier for the esterification process. organic-chemistry.org
Radical Cascade Cyclization Pathways for Structurally Related Compounds
Radical cascade cyclizations offer an elegant and powerful method for the construction of complex cyclic molecules in a single step. nih.gov While direct application to the synthesis of the acyclic this compound is not straightforward, this methodology is highly relevant for creating structurally related cyclic silyl (B83357) ethers and esters. For instance, radical cyclizations of unsaturated silyl enol ethers have been shown to proceed efficiently to yield cyclic ketones. researchgate.net This approach involves the generation of a radical species that undergoes an intramolecular cyclization onto a tethered double or triple bond.
In a conceptually related strategy, radical addition-cyclization reactions can be employed to construct complex aromatic systems. For example, the radical addition of phenacyl xanthates to vinyl esters followed by ring closure onto an aromatic ring provides a route to 4-acyloxytetralones. mdpi.com This type of intramolecular cyclization onto an aromatic ring under neutral conditions showcases the potential of radical chemistry to form C-C bonds in environments that might not be compatible with traditional ionic methods. Although not directly forming a Si-O-C bond, the principles of radical cyclization onto aromatic systems could be explored for the synthesis of silicon-containing analogs.
Biocatalytic Routes to Organosilicon Molecules
The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers numerous advantages, including high selectivity, mild reaction conditions, and environmental compatibility. nih.gov Lipases, in particular, are widely used for the synthesis of esters through esterification and transesterification reactions. mdpi.commdpi.com While the biocatalytic synthesis of this compound has not been extensively reported, the use of lipases for the synthesis of other salicylate esters and silyl ethers suggests its feasibility.
Studies have shown that lipases can mediate the turnover of silyl ethers, although some reports indicate a lack of specificity in certain cases. researchgate.netnih.gov However, the broad substrate scope of many lipases suggests that they could potentially catalyze the esterification of a silanediol with salicylic acid. This enzymatic approach would offer a green and highly selective alternative to traditional chemical methods. The reaction would likely be carried out in a non-aqueous solvent to favor the esterification reaction over hydrolysis.
Applications of Aryne Chemistry in Organosilicon Compound Construction
Aryne chemistry provides a powerful tool for the formation of new bonds to aromatic rings. nih.gov Arynes, highly reactive intermediates, can be trapped by a variety of nucleophiles and dienophiles. This reactivity can be harnessed for the synthesis of ortho-substituted organosilicon compounds. A relevant approach involves the catalytic reductive C-H ortho-silylation of phenols to prepare benzodioxasilines. These can then be converted to arylsilyl triflates, which serve as stable aryne precursors. nih.gov
The generation of an aryne in the presence of a silicon-containing nucleophile could potentially lead to the formation of a Si-C bond ortho to a hydroxyl group. While direct aryne insertion into a Si-O bond is not a commonly reported transformation, the reaction of an aryne with a silylated phenol (B47542) could provide a route to precursors for this compound analogs. For example, the O-arylation of phenols with arynes generated from silylaryl triflates proceeds under mild, transition-metal-free conditions, demonstrating the utility of this methodology for forming C-O bonds on aromatic rings. nih.gov
Synthesis of Chemically Modified this compound Derivatives and Analogs
The synthesis of chemically modified derivatives and analogs of this compound allows for the fine-tuning of its properties. Modifications can be made to both the salicylic acid moiety and the silicon atom.
For the salicylic acid portion, a wide range of substituted salicylic acids can be used as starting materials for the esterification reaction. For example, nitro-substituted salicylic acid derivatives have been synthesized and evaluated for their biological activities. nih.gov The synthesis of these derivatives typically involves the nitration of salicylic acid or a protected precursor, followed by esterification with the desired silanediol. Other functional groups can be introduced onto the aromatic ring to modulate the electronic and steric properties of the molecule. Photochemical acylation of benzodioxinones in the presence of alcohols provides a method for the synthesis of sterically hindered salicylic esters, which could be adapted for the preparation of complex this compound derivatives. elsevierpure.com
On the silicon side, the methyl groups in a dimethylsilanediol precursor can be replaced with other organic substituents. This can be achieved by starting with the appropriately substituted dichlorosilane. For instance, using diphenyldichlorosilane would lead to a diphenylsilanediol (B146891) salicylate analog. The synthesis of such analogs would follow the same general principles of hydrolysis and esterification. The nature of the organic groups on the silicon atom can influence the stability, solubility, and biological activity of the final compound.
Table 2: Comparison of Novel Synthetic Strategies
| Strategy | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Increased efficiency, higher yields |
| Radical Cascade Cyclization | Formation of cyclic structures | Access to complex, structurally related compounds |
| Biocatalytic Routes | Use of enzymes (e.g., lipases) | High selectivity, mild conditions, green chemistry |
| Aryne Chemistry | Formation of ortho-substituted aromatics | Access to novel analogs via C-C and C-O bond formation |
Mechanistic Studies of this compound Synthetic Transformations
The synthesis of this compound and its analogs primarily involves the esterification of salicylic acid or its derivatives with a corresponding silanediol. Mechanistic studies of these transformations are crucial for optimizing reaction conditions, improving yields, and understanding the reactivity of organosilicon compounds. The elucidation of these reaction pathways often involves a combination of kinetic studies, computational modeling, and analysis of analogous reactions.
The core transformation in the synthesis of this compound is the formation of an ester linkage between the carboxylic acid group of salicylic acid and one of the hydroxyl groups of a silanediol. This reaction is typically acid-catalyzed, and its mechanism can be understood by drawing parallels with the well-studied Fischer esterification.
The proposed acid-catalyzed esterification mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of salicylic acid by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by Silanediol: The weakly nucleophilic hydroxyl group of the silanediol attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (the former silanediol hydroxyl group) to one of the hydroxyl groups of the original carboxylic acid. This converts one of the hydroxyls into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, leading to the elimination of a water molecule and the formation of a protonated ester.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
Kinetic and Thermodynamic Considerations
The esterification of salicylic acid is a reversible reaction. To drive the equilibrium towards the formation of the product, reaction conditions are often manipulated. This can be achieved by using an excess of one of the reactants (typically the silanediol if it is more readily available) or by removing water from the reaction mixture as it is formed, for instance, through azeotropic distillation.
Kinetic studies on the esterification of salicylic acid with various alcohols have provided insights that can be extrapolated to its reaction with silanediols. The reaction rate is dependent on the concentration of the reactants and the catalyst, as well as the temperature.
| Parameter | Effect on Reaction Rate | Rationale |
| Temperature | Increases | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Catalyst Concentration | Increases (up to a point) | A higher concentration of the acid catalyst leads to a greater proportion of protonated salicylic acid, accelerating the nucleophilic attack. |
| Steric Hindrance | Decreases | Bulky substituents on either the salicylic acid or the silanediol can hinder the approach of the nucleophile to the electrophilic center, slowing down the reaction. |
Computational Insights into Reaction Mechanisms
While specific computational studies on the synthesis of this compound are not extensively documented in publicly available literature, density functional theory (DFT) calculations on analogous systems provide a framework for understanding the reaction energetics. Such studies can be employed to:
Calculate Activation Energies: Determine the energy barriers for each step of the proposed reaction mechanism, identifying the rate-determining step.
Analyze Transition State Geometries: Visualize the three-dimensional arrangement of atoms at the highest point of the energy profile for each elementary step.
For instance, computational analysis of related organosilicon compounds has shown that the electronic properties of the silicon atom, influenced by its substituents, can significantly impact the nucleophilicity of the silanol group and the stability of the resulting ester.
Influence of Silanediol Structure on Reactivity
The structure of the silanediol precursor plays a significant role in the kinetics and outcome of the esterification. The nature of the organic substituents on the silicon atom can affect its reactivity through both electronic and steric effects. Electron-withdrawing groups can decrease the nucleophilicity of the silanol oxygens, potentially slowing down the initial attack on the protonated carboxylic acid. Conversely, electron-donating groups can enhance nucleophilicity.
| Silanediol Substituent | Predicted Effect on Reactivity | Reason |
| Alkyl groups | Moderate reactivity | Mildly electron-donating, standard steric bulk. |
| Aryl groups | Decreased reactivity | Electron-withdrawing through resonance and inductive effects; increased steric hindrance. |
| Fluorinated alkyl groups | Decreased reactivity | Strong electron-withdrawing inductive effect reduces the nucleophilicity of the hydroxyl groups. |
Sophisticated Characterization and Analytical Techniques
Advanced Spectroscopic Analysis for Structural Elucidation
Spectroscopy is a cornerstone in the chemical analysis of Silanediol (B1258837) salicylate (B1505791), offering non-destructive ways to probe its atomic and molecular properties. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS) each provide unique and complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of Silanediol salicylate by mapping the chemical environments of its hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms. Furthermore, ²⁹Si-NMR can provide specific insights into the silicon-containing moiety of the molecule. docbrown.inforesearchgate.net The analysis of chemical shifts, signal integrations, and splitting patterns allows for the unambiguous assignment of each atom within the molecular framework.
¹H-NMR spectra would be expected to show distinct signals corresponding to the different types of protons in the molecule: the aromatic protons on the salicylate ring, the protons of the two methyl groups attached to the silicon atom, and the protons of the two hydroxyl (-OH) groups. The aromatic protons typically appear in the range of 6.5-8.0 ppm, with their splitting patterns revealing their relative positions on the benzene (B151609) ring. The methyl protons attached to the silicon would likely produce a sharp singlet further upfield, while the hydroxyl protons would appear as broad singlets whose chemical shift can vary depending on the solvent and concentration.
¹³C-NMR spectroscopy provides information on the carbon skeleton. Key signals would include those for the carbonyl carbon of the ester group (typically around 170 ppm), the aromatic carbons, and the methyl carbons attached to the silicon atom.
²⁹Si-NMR is particularly valuable for characterizing organosilicon compounds. researchgate.net For this compound, a single resonance would be expected, with a chemical shift characteristic of a silicon atom bonded to two hydroxyl groups and an oxygen atom from the salicylate ester linkage. researchgate.net
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons (C-H) | 6.8 - 7.9 | 115 - 160 |
| Methyl Protons (Si-CH₃) | 0.1 - 0.5 | -5 - 5 |
| Phenolic Hydroxyl Proton (Ar-OH) | 9.0 - 11.0 (variable) | N/A |
| Silanol (B1196071) Hydroxyl Proton (Si-OH) | 4.0 - 7.0 (variable) | N/A |
| Ester Carbonyl Carbon (C=O) | N/A | 165 - 175 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in this compound. The two methods are complementary, as some molecular vibrations that are strong in IR may be weak or absent in Raman, and vice versa.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule. Key absorption bands for this compound would confirm the presence of its characteristic functional groups. Expected vibrational frequencies include:
O-H stretching: A broad band for the phenolic and silanol hydroxyl groups.
C=O stretching: A strong, sharp band for the ester carbonyl group.
C-O stretching: Bands corresponding to the ester linkage.
Si-O stretching: Characteristic bands for the silicon-oxygen bonds.
Aromatic C=C stretching: Peaks in the aromatic region of the spectrum.
Si-C stretching: Vibrations corresponding to the silicon-methyl bonds.
Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for confirming the Si-C bonds and the aromatic ring structure.
Table 2: Key Expected Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| O-H (Phenol, Silanol) | Stretching | 3200 - 3600 (Broad) | Weak |
| C=O (Ester) | Stretching | 1680 - 1720 (Strong) | Medium |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Strong |
| Si-O | Stretching | 1000 - 1100 | Medium |
| Si-C (Methyl) | Stretching | 750 - 850 | Strong |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
In a typical MS experiment, the this compound molecule would be ionized, often forming a protonated molecule [M+H]⁺. The m/z value of this molecular ion would confirm the compound's molecular weight (212.27 g/mol ).
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. nih.gov The resulting fragment ions provide valuable clues about the molecule's structure. For this compound, predictable fragmentation pathways could include:
Cleavage of the ester bond, resulting in fragments corresponding to the salicylate moiety (m/z 137) and the dimethylsilanediol (B41321) moiety.
Loss of methyl groups (-CH₃) from the silicon atom.
Loss of water (-H₂O) from the silanol groups.
Analyzing these fragmentation patterns allows for the confirmation of the connectivity between the salicylate and the silanediol parts of the molecule. nih.govrrml.ro
Chromatographic Methodologies for Purity Assessment and Mixture Analysis
Chromatography is a laboratory technique for the separation of a mixture. It is indispensable for assessing the purity of synthesized this compound and for analyzing it within more complex formulations.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While GC is typically used for volatile and thermally stable compounds, analysis of this compound might require a derivatization step, such as silylation, to increase its volatility and prevent decomposition at high temperatures.
In a GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint, confirming the identity and purity of the compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of this compound, as it is well-suited for compounds that are not easily volatilized. nih.govresearchgate.net The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.
A typical HPLC method for this compound would likely employ a reversed-phase column (e.g., C18). mdpi.com The mobile phase would consist of a mixture of water (often with an acid modifier like acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. fda.gov.phekb.egfarmaciajournal.com Detection is commonly achieved using an ultraviolet (UV) detector, as the salicylate chromophore absorbs UV light strongly. Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The method's suitability is validated by ensuring good linearity, accuracy, and precision.
Table 3: Illustrative HPLC Method Parameters for this compound Analysis Note: These are example parameters and would require optimization for specific applications.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230 nm and ~300 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Solid-Phase Microextraction (SPME) Coupled Techniques in Volatile Compound Analysis
Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technology ideal for concentrating volatile and semi-volatile compounds from a sample. sigmaaldrich.com The technique utilizes a fiber coated with an extraction phase, which can be a liquid polymer or adsorptive particles embedded in a polymer. sigmaaldrich.com This coated fiber extracts compounds from the sample matrix, either by direct immersion or by exposure to the headspace above the sample. sigmaaldrich.com
The principle of SPME is based on establishing an equilibrium of the analytes between the sample and the fiber coating. sigmaaldrich.com After a set sampling time, the fiber, now containing the concentrated analytes, is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. sigmaaldrich.com This process combines sampling, isolation, and enrichment into a single step. sigmaaldrich.com SPME is valued for its speed, economy, and versatility, finding wide application in the analysis of foods, beverages, environmental samples, and forensic evidence. sigmaaldrich.comchromatographyonline.com By concentrating analytes, the technique minimizes detection limits and can provide quantitative results for a wide range of compounds. sigmaaldrich.com
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a powerful and widely used analytical technique for the characterization of crystalline materials. libretexts.org It can be used to identify the phases present in a sample and to determine their crystal structure. libretexts.orgmdpi.com The technique is based on the principle that when a beam of X-rays interacts with a crystalline solid, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. libretexts.org
Each crystalline substance produces a unique diffraction pattern, which serves as a "fingerprint" for that material. libretexts.org The positions and intensities of the peaks in the diffraction pattern provide detailed information about the unit cell dimensions and the arrangement of atoms within the crystal. mdpi.com For analysis, a sample is typically ground into a fine powder and exposed to an X-ray beam. A detector measures the angles and intensities of the diffracted beams. libretexts.org
While single-crystal XRD provides the most detailed structural information, powder XRD is invaluable for phase identification in polycrystalline materials and can also be used to determine parameters such as crystallite size, strain, and crystal orientation. libretexts.orgmdpi.com The technique is fundamental in fields such as materials science, geology, chemistry, and pharmaceuticals for quality control and research. mdpi.com Studies on organosilicon compounds have utilized XRD to determine their molecular structures. bme.hunih.gov Similarly, XRD is used to characterize the crystalline nature of salicylic (B10762653) acid and its derivatives. researchgate.netresearchgate.net
Computational and Theoretical Chemistry of Silanediol Salicylate
Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental in the computational study of molecules like silanediol (B1258837) salicylate (B1505791). DFT is widely used for its balance of accuracy and computational cost, making it suitable for calculating a range of molecular properties. mdpi.com Hybrid density functionals, such as B3LYP, are frequently employed to study reaction mechanisms and molecular spectroscopy. mdpi.com These calculations can accurately predict geometric structures, vibrational frequencies, and electronic properties, providing a detailed picture of the molecule at the atomic level. researchgate.netchalcogen.ro
The electronic structure of a molecule dictates its chemical behavior. DFT calculations are instrumental in analyzing the distribution of electrons and the nature of chemical bonds within silanediol salicylate. Key parameters derived from these studies include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). growingscience.com The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. growingscience.com
Natural Bond Orbital (NBO) analysis is another powerful technique used to investigate bonding properties. researchgate.net For a molecule like this compound, NBO analysis can provide insights into the hybridization of the silicon and oxygen atoms, the nature of the Si-O bonds, and the intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, a characteristic feature of salicylates. chalcogen.ro Studies on analogous organosilicon compounds, such as dimethylphenylsilanol, have utilized NBO theory to investigate how substituents affect molecular stability and bonding. researchgate.net Such analyses for this compound would elucidate the influence of the silanediol group on the electronic properties of the salicylate ring.
Table 1: Key Electronic Properties Calculable via DFT
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |
| Atomic Charges | Distribution of electron density among the atoms. | Helps identify electrophilic and nucleophilic sites. |
Computational methods are highly effective in predicting various spectroscopic signatures, which aids in the interpretation of experimental data.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. ucl.ac.uk The calculated vibrational frequencies correspond to specific bond stretches, bends, and twists within the molecule. Comparing theoretical spectra with experimental results helps in assigning the observed spectral bands to particular molecular motions. chalcogen.ro
NMR Spectroscopy: DFT methods, such as the B3LYP functional, can accurately predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. chalcogen.ro These predictions are valuable for structural elucidation and for confirming the identity of the synthesized compound.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis). chalcogen.ronih.gov This allows for the prediction of absorption maxima and helps in understanding the electronic transitions occurring upon photoexcitation, such as the excited-state intramolecular proton transfer (ESIPT) common in salicylate derivatives. nih.govnih.gov
Mass Spectrometry: While not a direct output of DFT in the same way, related computational tools can predict properties relevant to mass spectrometry. For instance, predicted Collision Cross Section (CCS) values, which relate to the ion's shape and size, can be calculated and compared with ion mobility-mass spectrometry data. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 213.05777 | 142.4 |
| [M+Na]+ | 235.03971 | 149.7 |
| [M-H]- | 211.04321 | 143.6 |
| [M+NH4]+ | 230.08431 | 160.4 |
| [M+K]+ | 251.01365 | 148.3 |
Data sourced from PubChemLite. uni.lu
QM and DFT are essential for mapping the potential energy surfaces of chemical reactions. This involves calculating the energies of reactants, products, transition states, and reaction intermediates. unizar.es By identifying the lowest energy pathways, these studies can elucidate reaction mechanisms. mdpi.com For this compound, this could involve modeling its synthesis, hydrolysis, or participation in biochemical pathways.
Computational studies on related salicylate compounds have successfully detailed complex reaction mechanisms. For example, quantum chemical calculations on salicylic (B10762653) acid decarboxylase revealed a multi-step mechanism involving proton transfer and C-C bond cleavage, identifying a key 2,4-dienone intermediate. mdpi.com Similarly, investigations into salicylate dioxygenase have used computational approaches to help characterize fleeting reaction intermediates. researchgate.net These methodologies could be applied to this compound to predict its metabolic fate or its mechanism of action in various chemical or biological processes.
Molecular Dynamics (MD) Simulations for Conformational Analysis
This compound is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations provide a means to explore its conformational landscape over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering insights into the dynamic behavior and preferred shapes (conformations) of the molecule in different environments, such as in solution or interacting with biological macromolecules. nih.govmdpi.com
For salicylic acid and its derivatives, MD simulations have been used to study their interaction with lipid membranes, revealing how they associate with and penetrate the bilayer, thereby affecting membrane properties. nih.gov Simulations have also shed light on the structural organization and release mechanisms of salicylic acid within gel-based drug delivery systems. nih.gov Applying MD simulations to this compound could reveal its preferred three-dimensional structures and how it interacts with biological targets like proteins or membranes. mdpi.com
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Hybrid QM/MM methods offer a bridge between the high accuracy of QM and the efficiency of classical molecular mechanics (MM). eurekaselect.com In this approach, a chemically active region of a large system (e.g., an enzyme active site or the solute molecule) is treated with QM, while the surrounding environment (e.g., the rest of the protein or solvent molecules) is described by a less computationally intensive MM force field. nih.govnih.gov
This methodology is particularly powerful for studying chemical reactions in complex environments like solutions or proteins. eurekaselect.combohrium.com A QM/MM study on methyl salicylate in methanol, for instance, successfully explored the excited-state relaxation mechanism and intramolecular proton transfer, providing a detailed picture of how the solvent environment influences the photophysical process. nih.govresearchgate.net For this compound, QM/MM simulations could be used to model its binding to a biological target, predict its spectroscopic properties within a specific environment, or elucidate its enzymatic metabolism with high accuracy. ucl.ac.uk
Theoretical Insights into Reactivity and Selectivity Profiles
Theoretical calculations provide a framework for understanding and predicting the reactivity and selectivity of this compound. DFT-based reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated to quantify its chemical behavior. researchgate.net These descriptors help in predicting how the molecule will interact with other reagents.
Furthermore, computational methods can be used to explore structure-activity relationships (SARs) and structure-selectivity relationships (SSRs). nih.gov By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, researchers can gain insights into which structural features are critical for a desired activity or selectivity. For example, computational studies can explain the regioselectivity of chemical reactions by analyzing the thermodynamics and electronic properties of different reaction pathways. nsmsi.ir This predictive power is invaluable in the rational design of new molecules with tailored properties.
Computational Approaches for Understanding Silanediol Structural Stability and Hydrolysis
Computational and theoretical chemistry provide powerful tools for elucidating the structural stability and hydrolysis mechanisms of this compound at the molecular level. These methods offer insights into reaction pathways, transition states, and the electronic properties that govern the compound's behavior, complementing experimental studies.
Density Functional Theory (DFT) is a primary computational method used to investigate the properties of silicon-containing compounds. DFT calculations can be employed to determine the optimized molecular geometry of this compound, including key bond lengths and angles. For instance, these calculations can analyze the Si-O bond lengths, which are critical to the molecule's stability. Frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be computed using DFT to understand the molecule's electron-donating and accepting capabilities.
In the context of structural stability, computational models can predict the energies associated with different conformations of this compound. By calculating the energy of the π-complex formation (ΔEπ), researchers can gain insight into the electronic configuration's influence on its interactions. For example, the lower electronegativity of Si–O bonds compared to C–O bonds in analogous compounds can be computationally shown to affect the π-complex formation energy, which in turn influences metal-ligand coordination in catalytic systems.
Regarding hydrolysis, computational approaches are invaluable for mapping the reaction mechanism. The hydrolysis of this compound involves the cleavage of the ester linkage, and theoretical models can simulate this process. By applying pseudo-first-order rate equations and Eyring plots in kinetic modeling, activation parameters such as the change in enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined across different pH conditions. These calculations can help to understand how factors like pH influence the rate of hydrolysis.
Furthermore, computational studies can elucidate the role of intramolecular interactions, such as hydrogen bonding, on the stability and reactivity of salicylate esters. For related compounds like methyl salicylate, DFT calculations combined with spectroscopic methods have demonstrated that the ortho-hydroxyl group is essential for its hydrolysis due to the formation of an intramolecular hydrogen bond. Similar computational analyses for this compound could reveal the specific interactions that stabilize the molecule or facilitate its breakdown.
The following table provides representative data that could be obtained from DFT calculations on this compound, illustrating the types of parameters that are crucial for understanding its stability and reactivity.
| Parameter | Computational Method | Calculated Value | Significance |
| Si-O Bond Length | DFT (B3LYP/6-311+G(d,p)) | 1.65 Å | Indicates the strength and stability of the silicon-oxygen bond. |
| C=O Bond Length | DFT (B3LYP/6-311+G(d,p)) | 1.21 Å | Relates to the reactivity of the carbonyl group in the ester linkage. |
| O-Si-O Bond Angle | DFT (B3LYP/6-311+G(d,p)) | 109.5° | Reflects the tetrahedral geometry around the silicon atom. |
| HOMO Energy | DFT (B3LYP/6-311+G(d,p)) | -6.8 eV | Pertains to the electron-donating ability of the molecule. |
| LUMO Energy | DFT (B3LYP/6-311+G(d,p)) | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| Activation Energy (Hydrolysis) | DFT with Transition State Theory | 15-25 kcal/mol | Predicts the energy barrier for the hydrolysis reaction, indicating its kinetic stability. |
These computational approaches provide a detailed molecular-level understanding of the factors governing the structural stability and hydrolysis of this compound. The insights gained from such studies are critical for predicting the compound's behavior in various chemical environments and for the rational design of related molecules with tailored properties.
Mechanistic Studies of Biological Interactions: in Vitro and Molecular Level Research
Molecular Recognition and Binding Mechanisms
Molecular recognition is fundamental to the biological activity of any compound, dictating how it interacts with protein targets. For silanediol (B1258837) salicylate (B1505791), this involves studying its binding mechanisms through computational modeling and analysis of enzyme-substrate interactions.
In silico methods, particularly molecular docking, provide a theoretical framework for predicting and analyzing the interaction between a ligand like silanediol salicylate and a protein receptor. nih.govnih.gov These computational tools are crucial in structure-based drug design for evaluating binding affinities and identifying key interactions before proceeding with laboratory testing. nih.gov Molecular docking simulates the binding of a small molecule to the active site of a target protein, calculating a scoring function to estimate the strength of the interaction. ijrpr.com
The process uses algorithms to explore various conformations of the ligand within the protein's binding pocket. nih.gov Software such as AutoDock Vina and GOLD are employed to evaluate binding compatibility, expressed as binding affinity in kcal/mol, where more negative values suggest stronger interactions. nih.govresearchgate.net These models identify crucial non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govijrpr.com For the salicylate moiety, docking studies have been used to investigate its interaction with targets like cyclooxygenase (COX) enzymes and proteins involved in wound healing. ijrpr.comresearchgate.net For instance, a study on salicylic (B10762653) acid's effect on wound healing genes used docking to evaluate its binding compatibility with proteins like C5a anaphylatoxin chemotactic receptor 1, achieving a high fitness score of 31.29. researchgate.net
| Interaction Type | Description | Potential Role in this compound Binding |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (e.g., O, N) and another nearby electronegative atom. | The hydroxyl (-OH) groups of both the silanediol and salicylate moieties can act as hydrogen bond donors or acceptors. |
| Hydrophobic Interactions | The tendency of nonpolar molecules or groups to aggregate in aqueous solution and exclude water molecules. | The phenyl ring of the salicylate group can form hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Contribute to the overall binding stability once the ligand is correctly oriented in the binding site. |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The carboxylate group of salicylate and the polar Si-O bonds can engage in electrostatic interactions with charged residues. |
The interaction of organosilicon compounds with enzymes is a growing area of research. acs.org The silicon atom's unique properties, such as its larger covalent radius and electropositive nature compared to carbon, influence how these compounds fit into and interact with enzyme active sites. acs.org Silanols, in particular, have been investigated as enzyme inhibitors. acs.org
Biocatalytic transformations mediated by enzymes offer a pathway for the selective modification of organosilicon structures. nih.gov Cytochrome P450 enzymes, for example, have been shown to catalyze the oxidation of hydrosilanes to produce silanols. nih.govdntb.gov.ua This enzymatic process is highly selective, often targeting Si-H bonds while leaving C-H bonds untouched, a transformation that avoids the formation of disiloxane (B77578) byproducts common in traditional chemical syntheses. nih.govresearchgate.net Computational studies suggest this catalysis proceeds through a mechanism of hydrogen atom abstraction followed by radical rebound, similar to the enzyme's native function. nih.govresearchgate.net The interaction between the silicon center and the enzyme's reactive iron-oxene intermediate is a key step in this transformation. nih.gov This demonstrates that enzymes can be adapted or evolved to recognize and act upon silicon-containing substrates, expanding the scope of biocatalysis. nih.gov
Cellular Pathway Modulation at the Molecular Level (In Vitro Investigations)
While direct studies on this compound's effect on cellular pathways are not available, research on its constituent parts—silicon compounds and salicylates—provides insight into its potential biological activities.
The salicylate component is known to modulate several key cellular pathways. High concentrations of salicylates can inhibit the function of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical modulator of inflammatory processes. nih.gov Furthermore, salicylate directly activates AMP-activated protein kinase (AMPK), a central sensor of cellular energy status. nih.govnih.gov Activation of AMPK can influence a wide range of metabolic processes, including fatty acid synthesis and oxidation, and may account for some of the anti-inflammatory and metabolic benefits of salicylate-based drugs. nih.gov In vitro studies using LPS-stimulated THP-1 monocytes have shown that sodium salicylate modulates inflammatory responses through this AMPK activation. nih.gov Salicylate has also been observed to affect the human heat shock response. wikipedia.org
Silicon-containing compounds have also been shown to influence cellular behavior. For example, orthosilicic acid has been found to stimulate the synthesis of collagen type I and promote differentiation in human osteoblast-like cells in vitro. nih.gov This effect is theorized to be induced through the extracellular signal-regulated kinases (ERK) pathway. nih.gov Other studies have shown that silicon ions can stimulate the secretion of angiogenic growth factors like VEGF, potentially by regulating hypoxia-related factors such as HIF-1α. nih.gov
Biotransformation and Biodegradation Mechanisms of Organosilicon Compounds
The environmental fate and metabolic breakdown of organosilicon compounds are determined by their biotransformation and biodegradation pathways. These processes involve enzymatic action and microbial metabolism to break down the silicon-containing structures.
The enzymatic degradation of organosilicon compounds often begins with oxidation or hydrolysis. As mentioned, cytochrome P450 monooxygenases can catalyze the selective oxidation of silanes to silanols, representing an initial step in their functionalization and subsequent degradation. nih.govdntb.gov.ua The hydrolysis of silicon-oxygen bonds is another critical pathway. Polydimethylsiloxane (PDMS), a common silicone polymer, can be hydrolyzed in soil to its monomer, dimethylsilanediol (B41321) (DMSD). nih.govnih.gov This initial hydrolysis step breaks down large polymers into smaller, more bioavailable units that can then be acted upon by microbial enzymes. While the specific enzymes responsible for the complete breakdown of the silicon-carbon bonds in compounds like DMSD in nature are still under investigation, it is clear that enzymatic processes are key to their degradation. nih.gov
Microorganisms play a crucial role in the ultimate degradation of organosilicon compounds in the environment. Studies have demonstrated that dimethylsilanediol (DMSD), a close structural analog to the silanediol moiety of this compound, is biodegraded in various soils. nih.govnih.govepa.gov This biodegradation is monitored by tracking the production of ¹⁴CO₂ from ¹⁴C-labeled DMSD, confirming that microbes can mineralize the compound. nih.govnih.gov
Specific microorganisms capable of metabolizing DMSD have been isolated. The fungus Fusarium oxysporum and a bacterium from the Arthrobacter genus have been shown to cometabolize DMSD to CO₂ in liquid cultures. nih.govnih.gov This indicates that the microbial degradation of simple silanediols is a viable environmental pathway.
| Microorganism | Type | Metabolic Action | Reference |
|---|---|---|---|
| Fusarium oxysporum | Fungus | Cometabolizes [¹⁴C]DMSD to ¹⁴CO₂ in liquid culture. | nih.govnih.gov |
| Arthrobacter sp. | Bacterium | Cometabolizes [¹⁴C]DMSD to ¹⁴CO₂ in liquid culture. | nih.govnih.gov |
Structure Activity Relationship Sar Studies: Theoretical and Mechanistic Perspectives
Theoretical Frameworks for Predicting Biological Activity
The prediction of a compound's biological activity from its chemical structure is a cornerstone of modern medicinal chemistry and toxicology. collaborativedrug.comnih.gov For silanediol (B1258837) salicylate (B1505791), theoretical frameworks such as Quantitative Structure-Activity Relationship (QSAR) models are employed to establish a mathematical correlation between the chemical structure and biological activity. mdpi.comresearchgate.net QSAR is a method used to predict properties like physical, environmental, or toxicological effects of substances by using statistical models derived from their molecular characteristics. mdpi.com
These predictive models are built upon the principle that the activity of a molecule is a function of its structural, electronic, and physicochemical properties. uni-bonn.de Key steps in developing a SAR framework involve:
Characterization of Chemicals : Representing the molecular structure using various descriptors.
Application of Chemometric Approaches : Using statistical and machine learning techniques to find relationships between the structural descriptors and the observed biological activity. researchgate.net
Web-based resources like PASS (Prediction of Activity Spectra for Substances) Online can predict thousands of biological activity types for a given organic compound based on SAR analysis of a vast training set, achieving high average accuracy. researchgate.net Such tools utilize algorithms trained on extensive databases of known bioactive compounds to estimate the probability of a new molecule exhibiting specific pharmacological effects. researchgate.net In recent years, deep learning has emerged as a powerful tool in QSAR, enhancing the predictive performance of these models for in silico toxicity and activity prediction. mdpi.com
Computational Approaches to Structure-Activity Correlation
Computational chemistry provides powerful tools to investigate the structure-activity correlation of molecules like silanediol salicylate at an atomic level. researchgate.net Methods such as Density Functional Theory (DFT) are utilized to model the compound's behavior and properties. For instance, DFT calculations (e.g., B3LYP-D3/6-311+G(d,p)) can be performed to analyze parameters like π-complex formation energy (ΔEπ) and activation barriers, which are crucial in understanding its role in catalytic processes like Ziegler-Natta polymerization.
A key aspect of these computational studies is the use of molecular descriptors—numerical values that characterize the structural and physicochemical properties of the molecule. uni-bonn.de These descriptors can range from simple atom counts to complex quantum chemical calculations. By correlating these descriptors with experimental data, researchers can build robust predictive models. For example, a strong correlation (R² > 0.85) between the calculated π-complex formation energy and catalyst activity can validate the predictive accuracy of the computational model.
The following table summarizes key computational parameters used to analyze this compound's activity in a catalytic context.
| Computational Parameter | Method | Application | Predicted Outcome |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Assess electron-donating capacity | Influences π-complex formation |
| π-Complex Formation Energy (ΔEπ) | DFT | Analyze metal-ligand coordination | Lower ΔEπ correlates with enhanced catalyst activity |
| Activation Barriers (Ea) | DFT | Model polymerization reaction kinetics | Determines reaction rates |
| Stereoregularity (%mm) | Computational Modeling | Predict polymer properties | Correlates with experimental GPC and ¹³C-NMR data |
These computational approaches allow for the virtual screening and rational design of new derivatives with potentially enhanced or tailored activities, reducing the need for extensive empirical testing. nih.gov
Influence of Silicon Substitution on Molecular Interaction Profiles
The substitution of a central carbon atom with silicon fundamentally alters a molecule's properties, influencing its biological activity and pharmacological profile. researchgate.net In this compound, the presence of the silanediol (-Si(OH)₂-) group introduces unique geometric, electronic, and bonding characteristics compared to its carbon-based analogue (a carbinol).
Key differences arising from silicon substitution include:
Electronegativity : Silicon is less electronegative than carbon, which affects bond polarity and the electronic distribution within the molecule. The Si–O bonds in the silanediol group exhibit lower electronegativity compared to C–O bonds in analogous carbon compounds.
Hydrogen Bonding : The silanol (B1196071) (Si-OH) groups are excellent hydrogen bond donors and can also act as acceptors. researchgate.net These interactions are critical for binding to biological targets like enzymes or receptors. The surface silanol groups can form hydrogen bonds with proteins, potentially leading to increased membrane permeability. researchgate.net
Lipophilicity : The introduction of silicon can modify the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Studies on organosilicon compounds have shown that these changes can lead to enhanced biological activity. researchgate.net The specific silanol groups on this compound are expected to play a crucial role in its interaction with biological macromolecules, a feature that distinguishes it from purely organic salicylates. The interaction of these silanol groups, particularly their capacity for hydrogen bonding, is a primary determinant of the molecule's interaction profile. researchgate.net
Role of the Salicylate Moiety in Mediating Molecular Response Mechanisms
The salicylate portion of the molecule is the primary pharmacophore, responsible for many of its characteristic biological effects. pharmacy180.com Salicylic (B10762653) acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties. nih.govnih.gov The biological activity of salicylates is mediated through multiple molecular targets and mechanisms.
The active form is typically the salicylate anion. pharmacy180.com Its mechanisms of action include:
Inhibition of Cyclooxygenase (COX) Enzymes : Salicylates inhibit COX-1 and COX-2, enzymes critical for the synthesis of prostaglandins, which are key mediators of inflammation and pain. patsnap.com This is a primary mechanism for the anti-inflammatory effects of salicylates. nih.govpatsnap.com
Modulation of AMP-Activated Protein Kinase (AMPK) : Salicylate can directly bind to and activate AMPK, a key regulator of cellular energy metabolism. mdpi.com This activation can trigger downstream effects, including the degradation of oncoproteins like c-Myc. mdpi.com
Interaction with High Mobility Group Box 1 (HMGB1) : Salicylic acid has been shown to bind to HMGB1, a protein involved in sterile inflammation. By binding to HMGB1, salicylate can suppress its pro-inflammatory activities. nih.gov
NF-κB Inhibition : Salicylic acid and its derivatives can inhibit the activity of NF-κB, a transcription factor that regulates genes involved in inflammation, immunity, and tumorigenesis. nih.gov
The structural features of the salicylate moiety are critical for its activity. The placement of the phenolic hydroxyl group relative to the carboxyl group is essential; moving it to the meta or para position abolishes activity. pharmacy180.com Furthermore, substitutions on the aromatic ring can enhance potency. For example, adding a halogen atom, such as chlorine, at the 5th position can increase anti-inflammatory and NF-κB inhibitory activity. pharmacy180.comnih.gov
The following table summarizes the key molecular targets of the salicylate moiety and the resulting biological response.
| Molecular Target | Mechanism of Action | Biological Response |
| Cyclooxygenase (COX) 1 & 2 | Inhibition of prostaglandin (B15479496) synthesis | Anti-inflammatory, Analgesic |
| AMP-Activated Protein Kinase (AMPK) | Allosteric activation | Regulation of cellular metabolism, c-Myc degradation |
| High Mobility Group Box 1 (HMGB1) | Direct binding and inhibition | Suppression of pro-inflammatory cytokine expression |
| NF-κB | Inhibition of activity | Downregulation of inflammatory gene expression |
Broader Contexts in Silicon and Salicylate Chemistry Research
Recent Advancements in Silicon Chemistry Relevant to Silanediol (B1258837) Structures
Silicon chemistry has seen significant progress, particularly concerning the synthesis and understanding of silanediol structures. Silanediols, which feature two hydroxyl groups attached to a single silicon atom, have emerged as compounds of interest due to their unique properties and potential applications. Unlike their carbon-based counterparts (gem-diols), which are often unstable, silanediols can be isolated and studied, though they have a propensity to oligomerize into siloxanes. soci.org Controlling this oligomerization, often through steric hindrance, is a key challenge and an area of active research. soci.org
One of the most promising recent applications for silanediols is their use as isosteres of tetrahedral intermediates in hydrolysis reactions, particularly for enzyme inhibition. soci.orgsemanticscholar.org Because they are neutral at physiological pH and can mimic the hydrated form of an amide bond, they are attractive candidates for designing inhibitors for enzymes like proteases. soci.orgsemanticscholar.org
Recent synthetic methodologies have provided more controlled access to these structures. Advances include the catalytic desymmetrisation of silanediols using dihydrosilanes under copper-catalysis, which allows for the creation of disiloxanes with defined stereocenters. rsc.org Furthermore, new methods for synthesizing the precursor silanols have been developed, moving beyond traditional hydrolysis of chlorosilanes to include enzymatic oxidation and metal-catalyzed hydrolytic oxidation of hydrosilanes with water. rsc.orgnih.gov These methods represent a move towards more atom-efficient and environmentally benign processes. nih.gov The physical properties of the Si-OH group are also a subject of intense study. The hydrogen-bond strength of a silanol (B1196071) is greater than its corresponding carbinol, making it a more effective hydrogen-bond donor. rsc.org This property is significant in fields like drug discovery, where enhancing biochemical potency through stronger hydrogen bonding is a common strategy. rsc.org
| Synthetic Advancement | Description | Catalyst/Reagent Example | Significance |
| Catalytic Desymmetrisation | Asymmetric conversion of a prochiral silanediol into a chiral product. rsc.org | Copper (Cu) catalysts with dihydrosilanes. rsc.org | Enables synthesis of disiloxanes with two silicon stereocentres. rsc.org |
| Enzymatic Oxidation | Use of enzymes to oxidize hydrosilanes to silanols under physiological conditions. rsc.orgnih.gov | Not specified. | Provides a green chemistry approach to silanol synthesis. rsc.org |
| Metal-Catalyzed Hydrolysis | Hydrolytic oxidation of hydrosilanes using water, catalyzed by transition metals. nih.gov | Rhodium (Rh) and Iridium (Ir) complexes. nih.gov | High atom efficiency and controlled synthesis of silanols and siloxanes. nih.gov |
| Electrochemical Hydrolysis | Electrochemical methods for the hydrolysis of hydrosilanes to form silanols. nih.gov | Not specified. | Offers an alternative, controlled route to silanol synthesis. nih.gov |
Interdisciplinary Research at the Interface of Silicon Chemistry and Organic Synthesis
The integration of silicon chemistry into the broader field of organic synthesis has created powerful new strategies for constructing complex molecules. researchgate.netpageplace.de Organosilicon compounds are no longer niche curiosities but are now integral tools for synthetic chemists. researchgate.net Their utility stems from the unique electronic and steric properties of silicon compared to carbon. pageplace.de
A prime example of this interdisciplinary approach is the use of organosilanes in cross-coupling reactions, such as the Hiyama coupling. wikipedia.orgacs.org In these reactions, an organosilane is coupled with an organic halide in the presence of a palladium catalyst and a fluoride (B91410) activator. The stability of the Si-C bond allows for the presence of various functional groups that might be incompatible with other organometallic reagents. wikipedia.org
Recent research has also focused on developing novel methods for creating Si-C bonds. Electrochemical reduction of chlorosilanes has emerged as a mild and general approach to generate silyl (B83357) radicals or anions, which can then be used to form bonds with carbon-based electrophiles. acs.org This method avoids the use of harsh reagents and expands the toolkit for synthesizing valuable organosilicon compounds. acs.org Furthermore, the strategic replacement of carbon atoms with silicon (a "sila-substitution" or "C/Si exchange") in bioactive molecules has become a common strategy in medicinal chemistry to modulate properties like lipophilicity, metabolic stability, and biological activity. semanticscholar.org This bioisosteric replacement leverages the intrinsic differences between silicon and carbon to fine-tune the pharmacological profile of drug candidates. semanticscholar.org
Comparative Studies of Silanediol Salicylate (B1505791) with Carbon Analogs in Reaction Mechanisms and Stability
Direct comparative studies on silanediol salicylate itself are not extensively documented in the literature. However, a robust comparison can be drawn by examining the fundamental differences between the core silanediol and its carbon analog, a geminal diol (hydrate), and how these differences would influence the properties of a salicylate derivative.
The primary distinction lies in the nature of silicon versus carbon. Silicon is more electropositive than carbon, and its bonds to electronegative elements like oxygen are significantly stronger and more polarized than the corresponding C-O bonds. Conversely, the Si-C bond is longer and weaker than a C-C bond. soci.org
Stability : A key difference is the stability of the diol structure itself. Geminal diols on a carbon framework are typically unstable and readily dehydrate to form a carbonyl group (e.g., a ketone or aldehyde). In contrast, the corresponding silanone (Si=O) is highly unstable, and its hydrate, the silanediol, is the favored structure. rsc.org Therefore, a this compound would be inherently more stable with respect to the diol functionality than its hypothetical carbon analog.
Acidity and Hydrogen Bonding : The Si-OH proton in a silanol is more acidic than the C-OH proton in a corresponding alcohol (carbinol). rsc.org This increased acidity means that a silanediol is a better hydrogen bond donor. rsc.org In the context of a salicylate, this would enhance intramolecular hydrogen bonding between the hydroxyl groups and the carboxylate or ester functionality, potentially influencing the molecule's conformation and reactivity.
Bond Parameters and Reactivity : The longer bond lengths associated with silicon (e.g., Si-O and Si-C) compared to carbon would alter the geometry of the molecule. soci.org This could affect how the molecule fits into an active site or interacts with other molecules. The reactivity of the Si-C bond, which can be cleaved by specific reagents like fluoride ions, offers a synthetic handle not present in carbon analogs, as seen in the Hiyama coupling. wikipedia.org
| Property | Silanediol Moiety | Carbon Analog (Gem-diol) | Implication for Salicylate Derivative |
| Stability of Diol | Thermodynamically favored over silanone (Si=O). rsc.org | Generally unstable; dehydrates to a carbonyl (C=O). | The silanediol functional group is inherently stable on the molecule. |
| Bond Energy (vs. O) | Si-O bond is very strong (~452 kJ/mol). soci.org | C-O bond is strong (~358 kJ/mol) but weaker than Si-O. | High thermal stability of the silicon-oxygen framework. |
| Acidity of -OH | More acidic than carbinols. rsc.org | Less acidic. | Stronger hydrogen bond donor, affecting conformation and intermolecular interactions. rsc.org |
| Bond Length (vs. C) | Si-C bond is longer (~1.87 Å) than C-C. soci.org | C-C bond is shorter (~1.54 Å). | Alters molecular geometry and steric profile. |
| Reactivity | Si-C bond can be activated and cleaved by fluoride. wikipedia.org | C-C bond is generally inert to fluoride. | Provides a unique site for chemical modification. |
Emerging Trends in Salicylate Chemistry Research and Novel Derivative Synthesis
Salicylic (B10762653) acid and its derivatives continue to be a fertile ground for chemical research, driven by their broad range of biological activities and their utility as versatile chemical building blocks. bumipublikasinusantara.idresearchgate.net A bibliometric review of publications between 2000 and 2021 shows a significant shift in focus. While earlier research concentrated on the synthesis and physicochemical properties of salicylates, the last decade has seen a surge in studies dedicated to their biological properties. bumipublikasinusantara.id
A prominent trend is the synthesis of novel salicylate derivatives with enhanced or new therapeutic activities. For instance, research into nitro-substituted salicylanilides has yielded compounds with potent antimycobacterial activity, with some showing minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis. nih.gov Similarly, new ester analogs of salicylic acid have been synthesized and evaluated as COX inhibitors, with some derivatives showing significantly higher potency against COX-2 than aspirin. researchgate.net These studies often combine targeted synthesis with in vitro evaluation and in silico molecular modeling to rationalize structure-activity relationships. researchgate.net
Emerging Research Directions and Future Outlook
Development of Next-Generation Synthetic Strategies for Organosilicon Salicylates
The traditional synthesis of silanediol (B1258837) salicylate (B1505791) involves the esterification of salicylic (B10762653) acid with a suitable silane (B1218182) precursor, often requiring controlled, anhydrous conditions. tiiips.com While effective, the next generation of synthetic strategies is focused on improving efficiency, selectivity, and functional group tolerance, drawing from broader advances in organosilicon chemistry. rsc.org
Future synthetic approaches are likely to move beyond simple esterification and incorporate advanced catalytic systems. One promising avenue is the use of transition metal-catalyzed reactions, such as palladium-catalyzed, silanol-directed C–H carboxylation of phenols. nih.gov This method allows for the direct and highly selective introduction of a carboxyl group ortho to a hydroxyl group on a phenol (B47542), a key step in forming the salicylic acid moiety itself from simpler precursors. nih.gov Adapting such C-H activation strategies could lead to more atom-economical and versatile routes to a wide array of functionalized organosilicon salicylates.
Key areas for future development include:
Catalytic C-H Functionalization: Employing directing groups on the silicon atom to guide the selective functionalization of the salicylate ring, allowing for the introduction of diverse functionalities.
Flow Chemistry: Utilizing microreactor technology to control reaction conditions (temperature, pressure, stoichiometry) with high precision, potentially improving yield and purity while enhancing safety.
Biocatalysis: Exploring the use of enzymes to catalyze the formation of Si-O bonds, offering a green and highly selective alternative to traditional chemical methods. rsc.org
Application of Advanced Computational Methodologies for Predictive Modeling and Design
Computational chemistry is becoming an indispensable tool for accelerating the design and understanding of new molecules. For organosilicon salicylates, advanced computational methods are being applied to predict properties and guide experimental work.
Density Functional Theory (DFT) is a key methodology used to analyze the electronic structure and reactivity of these compounds. For instance, DFT calculations can compute frontier molecular orbitals (HOMO/LUMO) to assess the electron-donating capacity of the salicylate ligand and analyze π-complex formation energy. Such calculations have shown that the Si–O bonds in the silanediol group can influence the electronic properties of the molecule, reducing the π-complex formation energy compared to carbon analogues.
Future applications of computational modeling will likely involve more complex simulations:
Molecular Dynamics (MD) Simulations: To study the behavior of silanediol salicylate in biological environments, such as its interaction with cell membranes or binding to protein targets. The development of new Amber-compatible organosilane force fields is crucial for the accuracy of these simulations. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models that correlate structural features of different organosilicon salicylates with their biological activity or physical properties.
Reaction Mechanism Simulation: To model the transition states and energy profiles of synthetic reactions, aiding in the optimization of catalysts and reaction conditions for next-generation synthetic strategies.
Below is a summary of computational methods being applied in organosilicon research:
| Computational Method | Application in Organosilicon Research | Predicted/Analyzed Properties |
| Density Functional Theory (DFT) | Analysis of electronic structure and reactivity. | Frontier Molecular Orbitals (HOMO/LUMO), π-complex formation energy, electron-donating capacity. |
| Molecular Dynamics (MD) | Simulation of molecular behavior in complex systems (e.g., biological membranes). rsc.org | Conformational changes, binding affinities, interaction pathways. |
| Docking Simulations | Screening of compound libraries against biological targets. nih.gov | Binding modes, potential inhibitory activity. |
Deeper Elucidation of Mechanistic Pathways in Complex Biological and Chemical Systems
A fundamental goal of emerging research is to understand precisely how the inclusion of a silicon atom alters the mechanisms by which salicylate compounds function in chemical and biological systems. The distinct properties of silicon—its larger size, lower electronegativity, and ability to form hypervalent, higher-coordinate states compared to carbon—are central to these mechanistic differences. rsc.orgsoci.org
In chemical systems, the mechanism of reactions at the silicon center is a key focus. For example, the Fleming-Tamao oxidation, a process used to cleave carbon-silicon bonds, proceeds through pentacoordinate and hexacoordinate silicon intermediates. acs.org Understanding such pathways is critical for designing stable compounds or, conversely, for creating prodrugs that release an active molecule under specific conditions. acs.orgresearchgate.net
In biological contexts, research on related organosilicon drugs provides a roadmap for future studies on this compound. For example, studies on sila-haloperidol, a silicon-containing analogue of a known drug, revealed that it undergoes a different metabolic pathway than its carbon counterpart. acs.org It avoids common elimination routes and is instead oxidized at a different position, a direct consequence of the silicon atom's influence on the molecule's electronic structure and reactivity. acs.org Future research on this compound will aim to elucidate its metabolic fate, its mechanism of interaction with enzymatic targets, and how the silanediol group modulates the anti-inflammatory and other activities of the parent salicylate.
Exploration of New Analytical Paradigms for Comprehensive Organosilicon Salicylate Characterization
The unique nature of organosilicon compounds necessitates the development and application of specialized analytical techniques to fully characterize their structure, purity, and behavior. Standard characterization methods include Nuclear Magnetic Resonance (¹H, ¹³C, and ²⁹Si NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and elemental analysis to confirm molecular structure and purity. Techniques like UV-Vis spectroscopy are used to monitor properties such as hydrolytic stability by tracking the release of salicylate in aqueous solutions.
However, the frontier of organosilicon analysis lies in developing new paradigms for characterizing these molecules, particularly in complex matrices or when immobilized on surfaces. A novel and powerful approach involves the oxidative dissociation of organosilane molecules from silica (B1680970) surfaces. acs.orgnih.gov This method uses Fleming-Tamao oxidation to gently cleave the C-Si bond, releasing the intact organic portion of the molecule into solution. acs.org The released molecules can then be readily analyzed using conventional, high-resolution techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and NMR, providing a quantitative and detailed structural characterization that is otherwise difficult to achieve. acs.orgnih.gov
The table below summarizes key analytical techniques used for the characterization of organosilicon compounds.
| Analytical Technique | Purpose of Characterization |
| ¹H, ¹³C, ²⁹Si NMR Spectroscopy | Elucidation of molecular structure and confirmation of silicon-oxygen linkages. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups (e.g., hydroxyl, carbonyl). |
| UV-Vis Spectroscopy | Monitoring of reaction kinetics and hydrolytic stability. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds, especially after chemical cleavage from a substrate. acs.org |
| Micro-RAMAN Spectroscopy | Characterizing chemical changes, such as the conversion of salicylic groups to salicylate salts. nih.gov |
| Size Exclusion Chromatography (SEC) | Determining molar mass and molecular weight distribution. nih.gov |
| Oxidative Dissociation (e.g., Fleming-Tamao) | A preparatory method to cleave Si-C bonds for subsequent analysis of the organic moiety. acs.orgnih.gov |
The continued development of these advanced synthetic, computational, mechanistic, and analytical approaches will undoubtedly unlock new potentials for this compound and the broader class of organosilicon compounds.
Q & A
Q. What are the standard protocols for synthesizing and characterizing silanediol salicylate in laboratory settings?
Methodological Answer: this compound synthesis typically involves esterification of salicylic acid derivatives with silanediol precursors under controlled anhydrous conditions. Key steps include:
- Purification : Use column chromatography or recrystallization to isolate the product.
- Characterization : Confirm identity via -NMR and -NMR to verify ester bond formation and silicon-oxygen linkages. FT-IR can identify hydroxyl and carbonyl groups. Elemental analysis (C, H, Si) should align with the molecular formula (MW: 212.27) .
- Purity Assessment : Validate via HPLC with UV detection at 254 nm, ensuring >95% purity.
Q. How does the hydrolytic instability of this compound impact experimental design in aqueous systems?
Methodological Answer: Hydrolysis kinetics must be quantified under varying pH and temperature conditions:
- Experimental Setup : Use buffered solutions (pH 4–9) and monitor degradation via UV-Vis spectroscopy (absorbance at 296 nm for salicylate release) or -NMR to track silicon species.
- Control Measures : Conduct experiments under inert atmospheres (e.g., nitrogen) to minimize unintended hydrolysis during synthesis or storage .
Q. What safety protocols are essential when handling this compound given its dermal and ocular irritancy?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats.
- Ventilation : Perform synthesis in fume hoods to avoid vapor exposure.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. What computational approaches (e.g., DFT methods like B3LYP-D3) are used to model this compound’s role in Ziegler-Natta catalysis, and how do they correlate with experimental polymer properties?
Methodological Answer:
- Modeling Strategy : Perform density functional theory (DFT) calculations (e.g., B3LYP-D3/6-311+G(d,p)) to analyze π-complex formation energy () and activation barriers () in polymerization.
- Validation : Compare computed stereoregularity (%mm) and isotacticity index (%I.I.) with experimental GPC and -NMR data for polypropylene. Correlations between and catalyst activity () highlight predictive accuracy .
Q. How do researchers reconcile discrepancies between calculated activation energies and observed catalytic activities when this compound is used as a donor in polypropylene synthesis?
Methodological Answer:
- Error Analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations, solvent effects) using sensitivity analysis.
- Experimental Calibration : Adjust computational models with empirical corrections (e.g., scaling factors for ) derived from Arrhenius plots of polymerization rates. Cross-validate with alternative methods like MP2 or CCSD(T) for critical intermediates .
Q. What spectroscopic techniques are most effective for tracking the hydrolysis kinetics of this compound under varying pH conditions?
Methodological Answer:
Q. How does this compound’s electronic configuration influence its π-complex formation energy in catalytic systems compared to other salicylate donors?
Methodological Answer:
- Electronic Analysis : Compute frontier molecular orbitals (HOMO/LUMO) using DFT to assess electron-donating capacity. Silanediol’s Si–O bonds exhibit lower electronegativity than C–O analogs, reducing by 8–12 kJ/mol compared to methyl salicylate.
- Catalytic Impact : Lower correlates with enhanced metal-ligand coordination in Ziegler-Natta systems, improving polymer chain propagation rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
